2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O5S2 and its molecular weight is 583.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 959556-33-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H23ClN4O5S2, with a molecular weight of 583.1 g/mol. Its structure features a thiazine derivative integrated with a pyrimidine core, which is known for diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C27H23ClN4O5S2 |
Molecular Weight | 583.1 g/mol |
CAS Number | 959556-33-3 |
Synthesis
The synthesis of this compound typically involves multiple steps that include the reaction of various precursors under controlled conditions. Techniques such as chromatography are employed for purification to achieve high yields and purity levels. The detailed synthetic route is crucial for understanding its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various tumor cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in cancerous cells while sparing normal cells .
Antimicrobial Effects
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of thiazine and pyrimidine structures possess antibacterial and antifungal activities. For example, related compounds have been tested against pathogenic bacteria and fungi with varying degrees of success .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Some studies suggest that thiazine derivatives may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of certain functional groups may confer antioxidant capabilities, which can protect cells from oxidative stress .
- Receptor Interactions : The compound may interact with various biological receptors, influencing cellular signaling pathways.
Case Studies
- Study on Anticancer Activity : A study involving the evaluation of similar thiazine derivatives reported an IC50 value of 32 ng/mL against a specific tumor cell line (WI-38 VA-13 subline 2RA), indicating potent anticancer properties .
- Antimicrobial Testing : In another study, compounds structurally related to this compound demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL .
Properties
IUPAC Name |
2-(6-benzyl-8-chloro-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O5S2/c1-36-20-11-19(12-21(13-20)37-2)30-25(33)16-38-27-29-14-24-26(31-27)22-9-8-18(28)10-23(22)32(39(24,34)35)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRSUXDCEISDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.